molecular formula C6H10N2O3 B13893767 Amino-2-oxo-1-pyrrolidineacetic acid

Amino-2-oxo-1-pyrrolidineacetic acid

Cat. No.: B13893767
M. Wt: 158.16 g/mol
InChI Key: ZMCJOKMEFYSAOH-UHFFFAOYSA-N
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Description

Amino-2-oxo-1-pyrrolidineacetic acid, also known as 2-oxo-1-pyrrolidinyl acetic acid, is a compound characterized by a five-membered pyrrolidine ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists due to its ability to explore pharmacophore space efficiently and its contribution to the stereochemistry of molecules .

Chemical Reactions Analysis

Types of Reactions: Amino-2-oxo-1-pyrrolidineacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the carbonyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Amino-2-oxo-1-pyrrolidineacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Amino-2-oxo-1-pyrrolidineacetic acid can be compared with other similar compounds, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique stereochemistry and functionalization of this compound contribute to its distinct properties and applications .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10)

InChI Key

ZMCJOKMEFYSAOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)CC(=O)O

Origin of Product

United States

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